
N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as DMF or Tecfidera and is used in the treatment of multiple sclerosis. In
Mécanisme D'action
The exact mechanism of action of N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide is not fully understood. However, it is believed to work by activating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is responsible for regulating the expression of antioxidant and detoxification genes. This activation leads to a reduction in oxidative stress and inflammation, which are believed to be the underlying causes of multiple sclerosis and other autoimmune diseases.
Biochemical and Physiological Effects:
N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are believed to be the underlying causes of multiple sclerosis and other autoimmune diseases. DMF has also been shown to increase the expression of antioxidant and detoxification genes, which can help to protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide in lab experiments is its ability to modulate the immune system. This makes it a valuable tool for studying the mechanisms of autoimmune diseases and for developing new treatments. However, there are also some limitations to using DMF in lab experiments. For example, it can be difficult to control the dose and duration of treatment, and there may be variations in the response of different cell types to DMF.
Orientations Futures
There are many potential future directions for research on N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide. One area of focus could be on developing new treatments for autoimmune diseases using DMF or related compounds. Another area of interest could be on exploring the potential use of DMF in other areas of medicine, such as cancer treatment or neurodegenerative diseases. Additionally, further research could be conducted to better understand the mechanism of action of DMF and to identify new targets for drug development.
Méthodes De Synthèse
The synthesis of N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide involves the reaction of dimethyl fumarate with 4-methylpiperidine in the presence of a base catalyst. The resulting compound is then purified by recrystallization to obtain the final product. This synthetic method is efficient and has been used to produce large quantities of DMF for research purposes.
Applications De Recherche Scientifique
N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide has been extensively studied for its potential applications in medicine and pharmacology. DMF has been found to have immunomodulatory properties and has been used in the treatment of multiple sclerosis. It has also been investigated for its potential use in the treatment of other autoimmune diseases such as psoriasis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-6-9-17-12(10)13(16)15(3)11-4-7-14(2)8-5-11/h6,9,11H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQRSGNGWJMDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

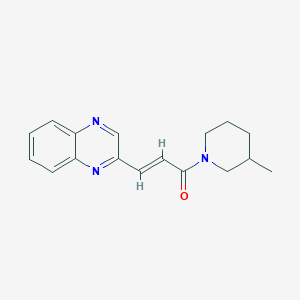
![N-[3-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7505898.png)
![[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)
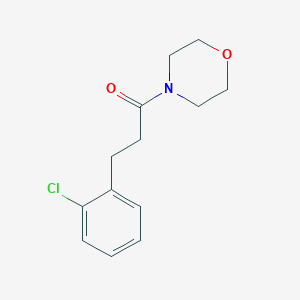
![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)


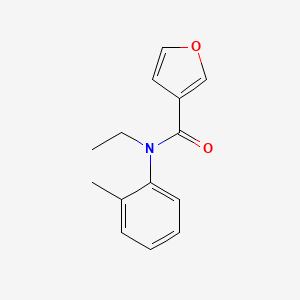
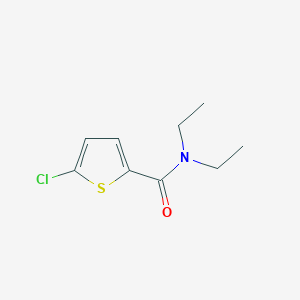
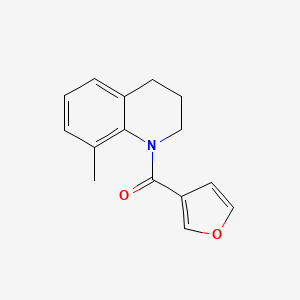
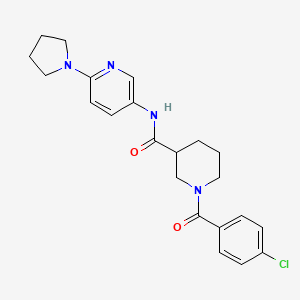
![(2-Methylcyclopropyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7505980.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7505989.png)